Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate is a heterocyclic compound that contains both boron and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate typically involves the reaction of appropriate boronic acid derivatives with suitable organic substrates. One common method involves the use of boronic acids and esters under controlled conditions to form the desired oxaborinine ring structure. The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, nickel). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate include other boron-containing heterocycles such as:
- 1,2,4-Benzothiadiazine-1,1-dioxide
- 3,4-Dihydro-1H-benzo[C][1,2]oxaborinin-1-ol
Biological Activity
Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a boron-containing heterocyclic structure that is believed to interact with various biological targets. The compound is characterized by its carboxylate group, which enhances its solubility and reactivity in biological systems.
The primary mechanism through which this compound exerts its effects involves the interaction of the boron atom with biological molecules. Boron compounds are known to form stable complexes with nucleophiles such as hydroxyl groups and amino acids, influencing enzyme activity and cellular signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 μg/mL |
Klebsiella pneumoniae | 0.25 μg/mL |
These results suggest a promising role for this compound in combating antibiotic-resistant infections .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes that are critical for bacterial survival. Specifically, it has been shown to inhibit serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in several pathogens. The inhibition profile is summarized in the following table:
Enzyme | IC50 (μM) | Comparison Compound IC50 (μM) |
---|---|---|
NDM-1 | 0.01 | Vaborbactam: 631 |
VIM-2 | 0.0005 | Vaborbactam: 316 |
These findings indicate that this compound is significantly more potent than existing inhibitors against key resistance mechanisms .
Case Study 1: Efficacy Against NDM-1 Producing Strains
In a clinical setting, this compound was tested against NDM-1 producing strains of Klebsiella pneumoniae. The combination of this compound with meropenem showed a marked reduction in MIC values compared to meropenem alone:
Treatment | MIC (μg/mL) |
---|---|
Meropenem alone | >64 |
Meropenem + Compound | 0.125 |
This case study underscores the potential of this compound as an adjunct therapy in treating infections caused by resistant strains .
Properties
Molecular Formula |
C10H11BO4 |
---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
methyl 1-hydroxy-3,4-dihydro-2,1-benzoxaborinine-7-carboxylate |
InChI |
InChI=1S/C10H11BO4/c1-14-10(12)8-3-2-7-4-5-15-11(13)9(7)6-8/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
NNMJMZIGPABGOW-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CCO1)C=CC(=C2)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.